Cas no 13380-32-0 (1H-Isoindol-1-one, 2,3-dihydro-2-(phenylmethyl)-)

1H-Isoindol-1-one, 2,3-dihydro-2-(phenylmethyl)- is a heterocyclic organic compound featuring an isoindolinone core substituted with a benzyl group at the 2-position. This structure imparts stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework and functional group compatibility allow for versatile derivatization, facilitating the development of bioactive molecules. The compound’s well-defined stereochemistry and purity are critical for applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its synthetic utility is further enhanced by efficient scalability and compatibility with common organic reaction conditions.
1H-Isoindol-1-one, 2,3-dihydro-2-(phenylmethyl)- structure
13380-32-0 structure
Product Name:1H-Isoindol-1-one, 2,3-dihydro-2-(phenylmethyl)-
CAS No:13380-32-0
MF:C15H13NO
MW:223.269823789597
CID:1234213
PubChem ID:1485883
Update Time:2025-06-09

1H-Isoindol-1-one, 2,3-dihydro-2-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Isoindol-1-one, 2,3-dihydro-2-(phenylmethyl)-
    • 2-BENZYL-1-ISOINDOLINONE
    • 2-benzylisoindolin-1-one
    • 2-benzyl-3H-isoindol-1-one
    • N-benzylisoindolin-1-one
    • AKOS015993488
    • 8C-113
    • HMS2855O07
    • CHEMBL1713236
    • HMS1366E17
    • MFCD00232180
    • 13380-32-0
    • SB65197
    • SCHEMBL1466305
    • SMR000549636
    • Bionet2_000809
    • DA-27002
    • 2-benzyl-2,3-dihydro-1H-isoindol-1-one
    • MLS001166341
    • MDL: MFCD00232180
    • Inchi: 1S/C15H13NO/c17-15-14-9-5-4-8-13(14)11-16(15)10-12-6-2-1-3-7-12/h1-9H,10-11H2
    • InChI Key: SCSQXWFIZNVBID-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2CN1CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 223.09979
  • Monoisotopic Mass: 223.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3A^2
  • XLogP3: 2.4

Experimental Properties

  • PSA: 20.31

1H-Isoindol-1-one, 2,3-dihydro-2-(phenylmethyl)- Pricemore >>

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